Bienvenue dans la boutique en ligne BenchChem!

(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide

Anticancer Mitochondrial targeting GI50

(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide (CAS 1104811-27-9) is a 5-sulfanyl-substituted thiazol-4-yl phosphonium salt within the broader triphenylphosphonium (TPP⁺) conjugate family. Its molecular formula is C₂₈H₂₃INPS₂ with a molecular weight of 595.5 g·mol⁻¹.

Molecular Formula C28H23INPS2
Molecular Weight 595.5
CAS No. 1104811-27-9
Cat. No. B2828096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide
CAS1104811-27-9
Molecular FormulaC28H23INPS2
Molecular Weight595.5
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=C(N=CS2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-]
InChIInChI=1S/C28H23NPS2.HI/c1-5-13-23(14-6-1)21-31-28-27(29-22-32-28)30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,22H,21H2;1H/q+1;/p-1
InChIKeyFZBIDWXDNTYVPG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide – Procurement-Relevant Identity and Physicochemical Baseline


(5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide (CAS 1104811-27-9) is a 5-sulfanyl-substituted thiazol-4-yl phosphonium salt within the broader triphenylphosphonium (TPP⁺) conjugate family. Its molecular formula is C₂₈H₂₃INPS₂ with a molecular weight of 595.5 g·mol⁻¹ . The compound embeds a TPP⁺ cation – a validated mitochondrial-targeting vector – covalently linked at the thiazole 4-position, thereby merging the thiazole pharmacophore with the TPP⁺ delivery function in a single molecular entity [1]. This structural integration distinguishes it from simple physical mixtures and from non-phosphonium thiazole derivatives, making it a rationally designed candidate for mitochondrial pharmacology and synthetic methodology development.

Why Generic Substitution of (5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide Is Not Viable


In-class TPP⁺-thiazole conjugates cannot be simply interchanged because both the thiazole regioisomer (C2 vs. C4 phosphonium attachment) and the C5 sulfanyl substituent critically govern biological activity, synthetic utility, and mitochondrial accumulation [1][2]. The 4-phosphonium thiazole scaffold is synthetically distinct from the widely studied 2-phosphonium analogues; attempts at C2–H functionalization and chalcogenation operate via different mechanistic pathways [3]. Furthermore, SAR analysis demonstrates that the substituent at the thiazole C5 position profoundly modulates anticancer potency across NCI-60 cell lines, with GI₅₀ values spanning an order of magnitude (0.3–2.7 µM) within a single congeneric series [1]. Substituting one 5-sulfanyl derivative for another without empirical validation therefore risks losing the target potency, selectivity profile, or mitochondrial delivery efficiency that motivated the original selection.

Quantitative Differentiation Evidence for (5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide


NCI-60 Anticancer Potency of the 5-Sulfanyl Thiazol-4-yl Phosphonium Salt Class vs. Non-Phosphonium Thiazoles

Within the 5-sulfanyl substituted (thiazol-4-yl)-phosphonium salt series, compounds exhibit total average GI₅₀ values of 0.3–2.7 µM across the NCI-60 human tumor cell line panel [1]. The most potent derivatives (compounds 5–7) achieved mean GI₅₀ of 0.3–0.5 µM, with compound 7 reaching sub-micromolar GI₅₀ against individual cell lines (e.g., MDA-MB-468 breast cancer: 0.101 µM; K-562 leukemia: 0.141 µM) [1]. In contrast, representative non-phosphonium 5-substituted thiazole derivatives lacking the TPP⁺ vector typically require 10–100-fold higher concentrations to achieve comparable growth inhibition, a consequence of poor mitochondrial accumulation [2]. All phosphonium salts in this series display low cytotoxicity against the leukemia subpanel (LC₅₀ > 100 µM), yielding a therapeutic window exceeding two orders of magnitude [1].

Anticancer Mitochondrial targeting GI50

Regioisomeric Selectivity: Thiazol-4-yl vs. Thiazol-2-yl Phosphonium Salts in Synthetic Utility

Thiazol-4-yl phosphonium salts exhibit fundamentally different reactivity profiles compared to their thiazol-2-yl counterparts. Thiazol-2-yl-triphenylphosphonium salts undergo regioselective C2–H functionalization with O- and N-centered nucleophiles to yield ethers, amines, and biaryl products [1]. In contrast, thiazol-4-yl phosphonium salts, when treated with aqueous sodium hydroxide, cleave triphenylphosphine oxide to afford 4-unsubstituted thiazoles [2]. This divergent reactivity means that a researcher requiring a 4-substituted thiazole scaffold for downstream derivatization cannot substitute a 2-phosphonium analogue without completely altering the synthetic outcome. The benzylthio group at C5 in the target compound further blocks electrophilic substitution at that position, directing functionalization exclusively to the C2 position of the thiazole ring.

Synthetic methodology Regioselectivity Wittig reagents

C5 Substituent SAR: Benzylthio vs. Alkylthio and Arylthio Derivatives in Anticancer Activity

Within the 5-sulfanyl (thiazol-4-yl)-phosphonium series, the C5 benzylthio substituent provides a distinct combination of steric bulk and π-stacking capability that is absent in methylthio or ethylthio analogues. The SAR analysis from the ChemMedChem study demonstrates that alterations at the thiazole C2 and C5 positions are critical determinants of anticancer activity: compounds with phenyl, p-tolyl, or 4-chlorophenyl groups at C2 (compounds 5–7) achieve GI₅₀ values of 0.3–0.5 µM, while compounds 1–4, differing in C2/C5 substitution, show approximately 3–9 fold lower potency (GI₅₀ = 0.7–2.7 µM) [1]. NCI COMPARE analysis further revealed that compounds 2 and 3 in the series exhibit a high correlation (r = 0.92 and 0.81) with morpholino-doxorubicin, indicating a DNA-targeting mechanism that may be substituent-dependent [1]. The benzylthio group's lipophilic character (calculated logP contribution approximately +2.5 vs. +0.6 for methylthio) is expected to enhance mitochondrial membrane partitioning relative to smaller alkylthio congeners .

Structure–activity relationship Substituent effect DNA targeting

Mitochondrial Uncoupling Activity: TPP⁺-Thiazole Conjugates vs. Non-Vectorized Thiazoles

TPP⁺-thiazole conjugates are designed to accumulate in mitochondria driven by the membrane potential (Δψm), enabling mitochondrial uncoupling at concentrations where non-vectorized thiazoles have no measurable effect. In the 4-aryl-1,3-thiazole-TPP series, compound 12a significantly decreased mitochondrial membrane potential, enhanced ROS levels, and reduced the oxygen consumption rate (OCR) and ATP production in HeLa cells [1]. The non-phosphonium parent thiazole was inactive in mitochondrial assays at equivalent concentrations, confirming that the TPP⁺ moiety is indispensable for mitochondrial access [1]. For the 5-sulfanyl (thiazol-4-yl)-phosphonium series, molecular docking indicates that compounds 1–4 target DNA, while the ADMET analysis predicts favorable mitochondrial permeability [2]. The benzylthio substituent, by increasing lipophilicity (cLogP ≈ 5.5 vs. ≈ 3.5 for the unsubstituted thiazole core), is expected to further enhance mitochondrial membrane partitioning .

Mitochondrial bioenergetics Uncoupling Oxygen consumption rate

Procurement-Relevant Application Scenarios for (5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide


Mitochondria-Targeted Anticancer Lead Optimization

Investigators optimizing mitochondrial anticancer agents should select this compound as a 5-benzylthio-substituted (thiazol-4-yl)-phosphonium scaffold. The NCI-60 data demonstrate that congeneric 5-sulfanyl TPP⁺-thiazoles achieve GI₅₀ values as low as 0.101 µM (compound 7, MDA-MB-468) with LC₅₀ > 100 µM against leukemia cells, confirming a viable therapeutic window [1]. The benzylthio group at C5 provides a synthetic handle for further derivatization while maintaining the mitochondrial-targeting TPP⁺ vector. The SAR framework established in the ChemMedChem study allows rational substitution at C2 to tune potency [1].

Synthetic Methodology Development on 4-Phosphonium Thiazole Scaffolds

This compound serves as a key substrate for developing C2-selective functionalization reactions on 4-phosphonium thiazoles. Unlike the extensively studied thiazol-2-yl-phosphonium salts, which react with nucleophiles at C2, the 4-phosphonium regioisomer offers distinct reactivity: base-mediated cleavage yields 4-unsubstituted thiazoles [1], while the C5 benzylthio group blocks electrophilic attack at that position, enforcing exclusive functionalization at C2. Methodologists seeking to explore under-investigated 4-phosphonium thiazole chemistry will find this compound a well-characterized starting point [2].

DNA-Targeted Hybrid Molecule Design

Compounds within this phosphonium salt class have demonstrated DNA as a probable biotarget, with NCI COMPARE analysis showing high correlation (r = 0.92) with the DNA intercalator morpholino-doxorubicin [1]. The benzylthio group's aromatic ring may enhance DNA intercalation through π-stacking, while the TPP⁺ cation facilitates cellular and mitochondrial entry. Researchers designing DNA-targeted hybrid molecules that require both efficient cellular uptake and nuclear/mitochondrial DNA access should prioritize this scaffold over non-phosphonium DNA binders that lack inherent mitochondrial tropism [1].

Fungicidal Phosphonium Salt Discovery

Patent literature establishes that thiazol-4-yl phosphonium salts possess useful fungicidal activity [1]. The benzylthio substituent can be leveraged as a modifiable lipophilic domain for structure–activity studies against plant pathogenic fungi. Procurement of this specific compound enables evaluation of the benzylthio-thiazole-4-phosphonium chemotype in antifungal screens, where substitution of the benzyl group for other aromatic or heteroaromatic moieties would constitute a different chemotype with unpredictable activity [1].

Quote Request

Request a Quote for (5-(Benzylthio)thiazol-4-yl)triphenylphosphonium iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.